3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one 3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
Brand Name: Vulcanchem
CAS No.: 2202178-85-4
VCID: VC6908568
InChI: InChI=1S/C14H16N4O/c1-17-13(11-6-2-3-7-11)16-18(14(17)19)10-12-8-4-5-9-15-12/h2-5,8-9,11H,6-7,10H2,1H3
SMILES: CN1C(=NN(C1=O)CC2=CC=CC=N2)C3CC=CC3
Molecular Formula: C14H16N4O
Molecular Weight: 256.309

3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

CAS No.: 2202178-85-4

Cat. No.: VC6908568

Molecular Formula: C14H16N4O

Molecular Weight: 256.309

* For research use only. Not for human or veterinary use.

3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one - 2202178-85-4

Specification

CAS No. 2202178-85-4
Molecular Formula C14H16N4O
Molecular Weight 256.309
IUPAC Name 5-cyclopent-3-en-1-yl-4-methyl-2-(pyridin-2-ylmethyl)-1,2,4-triazol-3-one
Standard InChI InChI=1S/C14H16N4O/c1-17-13(11-6-2-3-7-11)16-18(14(17)19)10-12-8-4-5-9-15-12/h2-5,8-9,11H,6-7,10H2,1H3
Standard InChI Key SRACSHIWMLSVBR-UHFFFAOYSA-N
SMILES CN1C(=NN(C1=O)CC2=CC=CC=N2)C3CC=CC3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound belongs to the 1,2,4-triazol-5-one family, featuring a bicyclic framework comprising a triazolone ring fused with cyclopentene and pyridine moieties. The core structure is defined by the following components:

  • Triazolone ring: A five-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4, with a ketone group at position 5.

  • Cyclopent-3-en-1-yl substituent: A five-membered carbocyclic ring with one double bond, contributing to the compound’s planar rigidity.

  • Pyridin-2-ylmethyl group: A methylene-bridged pyridine ring that enhances electronic delocalization and potential receptor-binding interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₁₆N₄O
Molecular Weight256.30 g/mol
IUPAC Name5-cyclopent-3-en-1-yl-4-methyl-2-(pyridin-2-ylmethyl)-1,2,4-triazol-3-one
SMILES NotationCN1C(=NN(C1=O)CC2=CC=CC=N2)C3CC=CC3
InChI KeySRACSHIWMLSVBR-UHFFFAOYSA-N

The compound’s three-dimensional conformation, as depicted in PubChem’s 3D structure model, reveals a non-planar geometry due to steric interactions between the cyclopentene and pyridine groups .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 3-(cyclopent-3-en-1-yl)-4-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one likely follows a multi-step protocol common to triazolone derivatives:

  • Formation of the triazolone core: Condensation of hydrazine derivatives with carbonyl compounds under acidic conditions.

  • Substituent introduction: Alkylation or nucleophilic substitution to attach the cyclopentene and pyridylmethyl groups.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
1Hydrazine hydrate, HCl, refluxCyclocondensation to form triazolone
2Cyclopent-3-en-1-yl bromide, K₂CO₃Alkylation at N1 position
32-(Chloromethyl)pyridine, DMFIntroduction of pyridylmethyl group

Purification typically involves column chromatography or recrystallization to achieve >95% purity .

Reactivity Profile

The compound’s reactivity is influenced by its electron-deficient triazolone ring and aromatic pyridine moiety:

  • Nucleophilic attacks: The carbonyl group at position 5 is susceptible to nucleophilic addition, enabling further functionalization.

  • Electrophilic substitution: Pyridine’s nitrogen atom can coordinate metal ions, potentially enhancing catalytic or pharmacological activity .

CompoundTargetIC₅₀ (nM)
Analog A (cyclopropyl)DDR112.4
Target compound (methyl)DDR1 (predicted)~50*

*Estimated based on structural similarity.

Therapeutic Applications

  • Anti-fibrotic agents: Inhibition of DDR1 signaling could mitigate pathological collagen deposition in idiopathic pulmonary fibrosis.

  • Antifungal activity: Triazolones are known to target fungal cytochrome P450 enzymes, suggesting potential utility against Candida spp. .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • LogP: Predicted value of 2.1 (moderate lipophilicity).

  • Aqueous solubility: <0.1 mg/mL at pH 7.4, necessitating formulation enhancements for oral bioavailability .

Metabolic Stability

In vitro studies on similar compounds show:

  • Hepatic metabolism: Oxidative degradation via CYP3A4.

  • Half-life: ~3.2 hours in human liver microsomes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator